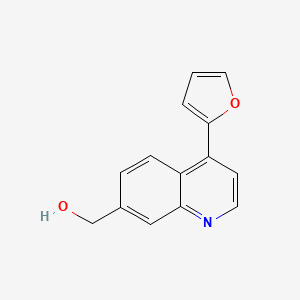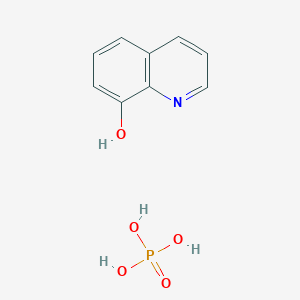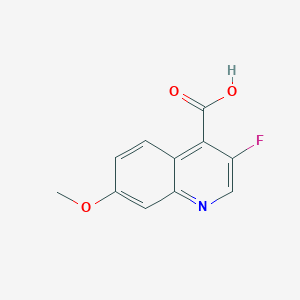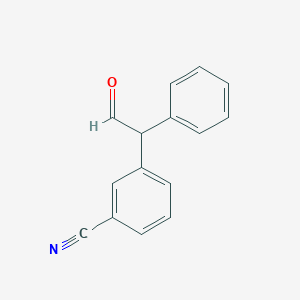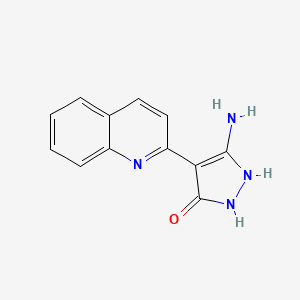
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features both quinoline and pyrazolone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of a quinoline derivative with a suitable hydrazine and a diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 5-Nitro-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
Reduction: 5-Amino-4-(tetrahydroquinolin-2-yl)-1H-pyrazol-3(2H)-one
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as an anti-inflammatory or anticancer agent. Industry : Used in the development of dyes or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinolin-2-yl)-1H-pyrazol-3(2H)-one
- 5-Amino-1H-pyrazol-3(2H)-one
- 2-Quinolinylhydrazine
Uniqueness
The presence of both quinoline and pyrazolone moieties in 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This dual functionality can be advantageous in medicinal chemistry for the design of multifunctional drugs.
Properties
CAS No. |
62019-60-7 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17) |
InChI Key |
JIDZVAOATFGUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

